Bienvenue dans la boutique en ligne BenchChem!

2,8-Diazaspiro[4.5]decane dihydrochloride

GPIIb-IIIa antagonist platelet aggregation inhibition oral antiplatelet therapy

2,8-Diazaspiro[4.5]decane dihydrochloride (CAS free base: 176-67-0; dihydrochloride salt: 1159826-64-8) is a spirocyclic diamine featuring a pyrrolidine ring fused via a quaternary spiro-carbon to a piperidine ring, with nitrogen atoms at positions 2 and 8. With molecular formula C₈H₁₆N₂·2HCl and a free base molecular weight of 140.23 Da, the scaffold is characterized by zero freely rotatable bonds—a consequence of its spiro-fused architecture—two hydrogen bond donors, two hydrogen bond acceptors, and a predicted ACD/LogP of 0.33.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B7984374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decane dihydrochloride
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CNCCC12CCNC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-4-9-5-2-8(1)3-6-10-7-8;;/h9-10H,1-7H2;2*1H
InChIKeyUVUVCHKSESBHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[4.5]decane Dihydrochloride: Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


2,8-Diazaspiro[4.5]decane dihydrochloride (CAS free base: 176-67-0; dihydrochloride salt: 1159826-64-8) is a spirocyclic diamine featuring a pyrrolidine ring fused via a quaternary spiro-carbon to a piperidine ring, with nitrogen atoms at positions 2 and 8 [1]. With molecular formula C₈H₁₆N₂·2HCl and a free base molecular weight of 140.23 Da, the scaffold is characterized by zero freely rotatable bonds—a consequence of its spiro-fused architecture—two hydrogen bond donors, two hydrogen bond acceptors, and a predicted ACD/LogP of 0.33 . The dihydrochloride salt form enhances aqueous solubility and handling properties for laboratory use, making it a preferred procurement form for medicinal chemistry applications compared to the free base . This scaffold belongs to the broader class of spirocyclic diamines that have gained prominence in drug discovery as 'escape from flatland' building blocks, conferring three-dimensional conformational restriction that is not achievable with linear or monocyclic diamine analogs [2].

Why 2,8-Diazaspiro[4.5]decane Dihydrochloride Cannot Be Casually Substituted: Conformational and Pharmacophoric Consequences of Nitrogen Position and Ring Architecture


Substituting 2,8-diazaspiro[4.5]decane with a positional isomer (e.g., 2,7-diazaspiro[4.5]decane), a ring-expanded analog (e.g., 2,8-diazaspiro[5.5]undecane), or a non-spirocyclic diamine (e.g., N-methylpiperazine or linear alkyl diamines) introduces quantifiable changes in conformational pre-organization, nitrogen pKa, vector orientation between the two amine pharmacophores, and resulting biological target engagement [1]. The 2,8-substitution pattern positions the pyrrolidine and piperidine nitrogens at a specific distance and dihedral angle that is distinct from the 2,7- or 1,8-regioisomers, directly altering binding pocket complementarity [2]. Furthermore, the spirocyclic junction eliminates all rotatable bonds in the core (0 vs. ≥4 for flexible linear diamines), imposing a rigid scaffold geometry that reduces entropic penalty upon target binding and improves Fsp³ character [3]. These differences manifest as measurable variations in potency, selectivity, and pharmacokinetic parameters across multiple target classes—as quantified in Section 3 [4].

Quantitative Differentiation Evidence for 2,8-Diazaspiro[4.5]decane Dihydrochloride: Head-to-Head and Cross-Study Comparator Data


GPIIb-IIIa Antagonist Potency: 2,8-Diazaspiro[4.5]decane-Derived Compounds vs. Prior Clinical Candidates in Platelet Aggregation Assays

The 2,8-diazaspiro[4.5]decane scaffold served as the central template for a series of orally active GPIIb-IIIa antagonists. The biologically active derivative 23 (CT50728) achieved an IC₅₀ of 4 nM in solid-phase GPIIb-IIIa competition ELISA, with 53 nM and 110 nM in platelet-rich plasma under citrate and PPACK anticoagulation, respectively. The prodrug 22 (CT51464) demonstrated significantly improved pharmacokinetic properties over previously described clinical candidates, with oral bioavailability (F%) of 33% (cynomolgus monkey), 73% (dog), and 22% (rat), and terminal half-lives (t₁/₂β) of 14.2 h, 8.97 h, and 1.81 h, respectively [1]. Low plasma protein binding (18.22% for 23) and desirable log P values (0.45 ± 0.06 for 22; −0.91 ± 0.32 for 23) were reported, with both compounds stable in human liver microsomes and showing no P450 3A4 inhibition [1]. The authors explicitly state the scaffold-based approach yielded 'significantly improved pharmacokinetic properties over the previously described clinical candidates' [1].

GPIIb-IIIa antagonist platelet aggregation inhibition oral antiplatelet therapy

LATS1/2 Kinase Selectivity: 2,8-Diazaspiro[4.5]decane-Containing Inhibitors Achieve >50:1 Selectivity over AKT1 vs. Starting Scaffold with AKT1 Bias

In a scaffold-hopping campaign from the AKT inhibitor AT-7867, incorporation of the 2,8-diazaspiro[4.5]decane group into a pyrido[3,4-d]pyrimidine series yielded compounds with dramatically improved LATS1/2 potency and selectivity. Compound 27 achieved biochemical IC₅₀ values of 4.4 nM (LATS1) and 5.5 nM (LATS2) versus 346 nM for AKT1, representing approximately 79-fold selectivity. Compound 28 further improved to IC₅₀ of 1.8 nM (LATS1) and 2.6 nM (LATS2) versus 165 nM for AKT1 (~92-fold) [1]. The starting compound 1 was more active against AKT1 than LATS1, demonstrating that the optimized 2,8-diazaspiro[4.5]decane-bearing scaffold reversed the selectivity profile to >50:1 in favor of LATS1 [1]. Cellular NanoBRET assays confirmed target engagement: compound 27 showed cellular LATS1 IC₅₀ = 136 nM, LATS2 IC₅₀ = 36 nM; compound 28 showed LATS1 IC₅₀ = 6.1 nM, LATS2 IC₅₀ = 5.1 nM [1]. Kinome-wide profiling confirmed exceptional selectivity for LATS1/2, with only five off-target kinases at >35% inhibition (compound 27, 1 μM) [1]. A Genentech patent (US20240174696) further discloses 2,8-diazaspiro[4.5]decane compounds with high potency and selectivity for LATS1/2 over AKT1, ROCK1, and PKA [2].

LATS1/LATS2 kinase inhibition Hippo pathway regenerative medicine

Conformational Rigidity: Zero Rotatable Bonds in the 2,8-Diazaspiro[4.5]decane Core vs. Linear and Monocyclic Diamine Alternatives

The 2,8-diazaspiro[4.5]decane core possesses zero freely rotatable bonds (ChemSpider predicted data, ACD/Labs Percepta) , a consequence of the spiro-fused pyrrolidine-piperidine architecture. In contrast, linear alkyl diamines of comparable molecular weight (e.g., 1,8-diaminooctane, C₈H₂₀N₂, MW 144.26) have seven rotatable bonds, and monocyclic diamines such as N-methylpiperazine have one rotatable bond . The complete rotational restriction imposes a fixed spatial relationship between the two amine nitrogen atoms, pre-organizing the pharmacophore for target binding and reducing the entropic penalty (ΔS) upon complex formation. The Fsp³ (fraction of sp³-hybridized carbons) value for 2,8-diazaspiro[4.5]decane is 1.0 (all eight carbons are sp³), compared to 0.0 for planar aromatic diamines [1]. Higher Fsp³ has been positively correlated with clinical development success rates [2]. This conformational pre-organization is a class-level advantage of the spirocyclic diamine scaffold over flexible or planar alternatives, though the exact magnitude of binding affinity improvement is target-dependent.

conformational restriction Fsp³ scaffold rigidity entropic binding penalty

sEH Inhibitor Potency and Oral Antihypertensive Activity: 2,8-Diazaspiro[4.5]decane-Urea Derivatives in Spontaneously Hypertensive Rats

Kato et al. (2013) reported that 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives are highly potent sEH inhibitors with oral antihypertensive activity [1]. Compounds 12, 20, and 37, each incorporating the 2,8-diazaspiro[4.5]decane scaffold, lowered blood pressure in spontaneously hypertensive rats (SHR) at an oral dose of 30 mg/kg, while showing little effect in normotensive rats, confirming target-mediated efficacy [1]. Docking studies with human and murine sEH X-ray crystal structures revealed a species-specific steric interaction: the trifluoromethyl moiety of compound 11 clashed with Phe406 of murine sEH but not human sEH, and replacement with a trifluoromethoxy group (compound 12) resolved the murine steric hindrance and improved murine sEH inhibitory activity [1]. This scaffold was subsequently cited as a foundational spirocyclic sEH inhibitor chemotype in later optimization campaigns, including the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based analogs where the 2,8-diazaspiro[4.5]decane scaffold served as the benchmark comparator (compound 1, reference [18]) [2].

soluble epoxide hydrolase inhibition antihypertensive spirocyclic urea

Bioisosteric Spirocyclic Replacement: 1,8-Diazaspiro[4.5]decane Scaffold Confers 120-Fold Potency Gain over Linear Diester and 2-Fold Gain over N-Methylpiperazine in Crystallization Inhibition

Hu et al. (2024) demonstrated that replacing the N-methylpiperazine terminal groups in l-cystine diamide LH708 (2) with a bioisosteric 1,8-diazaspiro[4.5]decane scaffold produced LH1753 (3), which was approximately 120-fold more potent than l-cystine dimethyl ester (CDME, 1) and 2-fold more potent than LH708 (2) in inhibiting l-cystine crystallization [1]. LH1753 also demonstrated good oral bioavailability and in vivo efficacy in preventing l-cystine stone formation in the Slc3a1-knockout mouse model of cystinuria [1]. Although this study employed the 1,8- rather than 2,8-regioisomer, the demonstrated superiority of the diazaspiro[4.5]decane scaffold over the linear N-methylpiperazine moiety provides class-level evidence that spirocyclic diamine scaffolds within this family confer pharmacologically meaningful advantages over non-spirocyclic amine alternatives [1].

cystinuria l-cystine crystallization inhibitor spirocyclic bioisostere oral bioavailability

Evidence-Backed Procurement Scenarios for 2,8-Diazaspiro[4.5]decane Dihydrochloride: Where the Scaffold Delivers Demonstrated Advantage


GPIIb-IIIa Antagonist Lead Optimization Requiring Multi-Species Oral Bioavailability

Based on the Mehrotra et al. (2004) demonstration that 2,8-diazaspiro[4.5]decane-based GPIIb-IIIa antagonists achieve oral bioavailability of 22–73% across rat, dog, and cynomolgus monkey with low protein binding (<20%) and no CYP3A4 liability, procurement of the dihydrochloride salt is indicated for medicinal chemistry teams pursuing oral antiplatelet programs where preclinical PK translation across species is a gatekeeping criterion [1]. The scaffold's demonstrated ability to deliver single-digit nanomolar binding affinity (4 nM ELISA IC₅₀) with desirable log P (−0.91 to 0.45) provides a validated starting point for fragment-based or scaffold-hopping campaigns targeting integrin receptors.

LATS1/2 Kinase Inhibitor Design for Regenerative Medicine with Stringent Selectivity Requirements

The Morris et al. (2025) scaffold-hopping study and Genentech patent (US20240174696) explicitly link the 2,8-diazaspiro[4.5]decane scaffold to achieving >50:1 selectivity for LATS1/2 over AKT1, with biochemical IC₅₀ values as low as 1.8 nM [1][2]. Procurement of this scaffold is therefore justified for programs requiring selective Hippo pathway modulation for tissue regeneration, wound healing, or ARDS indications. The demonstrated ability to reverse kinase selectivity (from AKT1-biased to LATS1/2-biased) through scaffold incorporation provides a rational basis for prioritizing this building block over alternative heterocyclic amines.

Soluble Epoxide Hydrolase (sEH) Inhibitor Programs Requiring Oral Antihypertensive Activity with Established Scaffold Precedent

Kato et al. (2013) established the 2,8-diazaspiro[4.5]decane scaffold as a productive template for sEH inhibitor design, demonstrating oral blood pressure reduction in spontaneously hypertensive rats at 30 mg/kg and providing X-ray crystallography-guided understanding of species-specific steric interactions at Phe406 [1]. This scaffold has been subsequently cited as the benchmark comparator in later spirocyclic sEH inhibitor optimization studies [2]. Procurement of the dihydrochloride salt is indicated for sEH programs seeking a validated, literature-precedented spirocyclic diamine core with demonstrated in vivo efficacy and crystallographically characterized binding mode.

Bioisostere Replacement of Linear or Monocyclic Amines for Potency Enhancement and PK Optimization

The demonstration by Hu et al. (2024) that a diazaspiro[4.5]decane scaffold confers 120-fold potency improvement over a linear diester and 2-fold improvement over N-methylpiperazine in a crystallization inhibition assay, coupled with oral bioavailability in a murine disease model [1], supports the procurement of 2,8-diazaspiro[4.5]decane dihydrochloride for systematic bioisostere scanning. When lead series contain flexible amine moieties (e.g., piperazine, linear diamines), replacement with the conformationally restricted 2,8-diazaspiro[4.5]decane scaffold may yield measurable improvements in potency, selectivity, or PK parameters through reduced entropic penalty and enhanced Fsp³ character [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.